N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide

Description

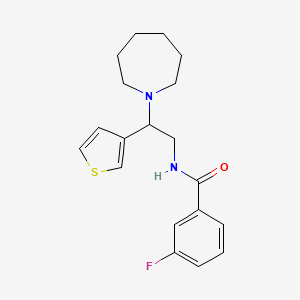

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide is a synthetic benzamide derivative characterized by a unique structural framework. The molecule features a 3-fluorobenzamide core linked to an ethyl group substituted with both a thiophen-3-yl moiety and an azepan-1-yl group (a seven-membered cyclic amine). Its synthesis likely involves multi-step organic reactions, including amine coupling and fluorobenzamide formation, analogous to methods described for structurally related compounds .

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2OS/c20-17-7-5-6-15(12-17)19(23)21-13-18(16-8-11-24-14-16)22-9-3-1-2-4-10-22/h5-8,11-12,14,18H,1-4,9-10,13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENAAIRIUDHXLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNC(=O)C2=CC(=CC=C2)F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling.

Attachment of the Fluorobenzamide Moiety: The final step involves the formation of the amide bond between the azepane-thiophene intermediate and 3-fluorobenzoic acid or its derivatives.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The azepane ring can be reduced under hydrogenation conditions.

Substitution: The fluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced azepane derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide depends on its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require further experimental studies.

Comparison with Similar Compounds

The structural and functional attributes of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide can be contextualized by comparing it to analogous benzamide derivatives reported in recent literature. Key differences in substituents, ring systems, and synthetic approaches are highlighted below.

Structural Analogs

A comparative analysis of the target compound and related molecules is summarized in Table 1.

Table 1: Structural Comparison of this compound with Analogous Compounds

Pharmacological and Physicochemical Implications

- Amine Substituents : The target compound’s azepane group (7-membered ring) confers greater lipophilicity compared to piperazine-based analogs (e.g., 48–55% yields in –4), which may enhance membrane permeability but reduce aqueous solubility . Piperazine derivatives, with their dual amine groups, are more polar and often used to improve solubility in drug design.

- Thiophene Placement : Unlike –4’s compounds, where thiophen-3-yl is directly attached to the benzamide ring, the target compound positions thiophene on the ethyl side chain. This may reduce steric hindrance near the benzamide core, allowing for greater conformational flexibility.

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, including an azepane ring, a thiophene moiety, and a fluorobenzamide group. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound includes:

- Azepane ring : A seven-membered saturated heterocycle.

- Thiophene ring : A five-membered aromatic ring containing sulfur.

- Fluorobenzamide : A benzamide derivative with a fluorine substituent.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Azepane Ring : Achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Thiophene Group : Utilizes cross-coupling reactions such as Suzuki or Stille coupling.

- Attachment of the Ethyl Group : Involves alkylation reactions using ethyl halides under basic conditions.

The biological activity of this compound is hypothesized to involve interactions with various biological targets, such as enzymes and receptors. The azepane ring may engage in specific binding interactions, while the thiophene group can participate in electron transfer processes, potentially influencing cellular signaling pathways.

Pharmacological Profile

Research indicates that this compound may exhibit a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Antidepressant Effects : Some analogs have shown promise in modulating neurotransmitter systems, indicating potential antidepressant properties.

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Q & A

Synthesis and Purification

Q: What synthetic routes and purification methods are recommended for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide to ensure high yield and purity? A:

- Synthesis : The compound can be synthesized via a multi-step reaction starting with the coupling of azepane and thiophen-3-yl ethylamine intermediates with 3-fluorobenzoyl chloride. Similar benzamide derivatives (e.g., ) use mixed solvents (e.g., dichloromethane/methanol with acidic aqueous phases) to drive the reaction.

- Purification : Reverse-phase chromatography (e.g., 10–40% methanol/0.1% formic acid gradients) is effective for isolating the target compound, achieving yields up to 61% for analogous structures .

- Key Considerations : Acidic conditions stabilize intermediates, while gradient elution minimizes co-elution of byproducts.

Structural Characterization

Q: Which spectroscopic and crystallographic methods validate the structural integrity of this compound? A:

- NMR Spectroscopy : H and C NMR (e.g., in CDCl or DMSO-) resolve signals for the fluorobenzamide (δ ~7.2–8.3 ppm), azepane (δ ~1.5–3.5 ppm), and thiophene (δ ~6.5–7.5 ppm) moieties .

- X-ray Crystallography : SHELXL ( ) refines crystal structures by handling disordered residues and high-resolution data. For example, analogous fluorobenzamides show planar amide linkages and dihedral angles <10° between aromatic rings .

Computational Studies

Q: How can density functional theory (DFT) predict the electronic properties of this compound? A:

- Methodology : Apply the Colle-Salvetti correlation-energy formula ( ) to calculate electron density distributions and local kinetic energy. Gradient expansions refine the correlation potential for atoms/molecules.

- Applications : Predict HOMO-LUMO gaps, electrostatic potential maps, and charge distribution to rationalize reactivity or binding interactions .

Biological Activity Profiling

Q: What in vitro assays evaluate the dopamine D3 receptor affinity of this compound? A:

- Binding Assays : Use cloned human D3 receptors expressed in cell lines (e.g., HEK293) with radiolabeled ligands (e.g., H-7-OH-DPAT). Competitive binding studies determine IC values .

- Functional Assays : Measure cAMP inhibition or β-arrestin recruitment (BRET/FRET) to assess agonist/antagonist activity. For fluorobenzamide derivatives, EC values <100 nM indicate high potency .

Crystal Structure Refinement Challenges

Q: What challenges arise in refining the crystal structure, and how does SHELXL address them? A:

- Challenges : Disordered solvent molecules, twinned crystals, or anisotropic displacement parameters complicate refinement.

- Solutions : SHELXL ( ) incorporates restraints for bond lengths/angles, handles twinning via HKLF5 format, and refines anisotropic displacement parameters for heavy atoms. For example, resolved dihedral angle discrepancies using SHELXL’s restraints .

Structure-Activity Relationship (SAR) Optimization

Q: How can SAR studies optimize bioactivity by modifying substituents? A:

- Strategy : Vary the azepane ring size (e.g., hexane vs. heptane), substitute thiophene with other heterocycles (e.g., furan), or introduce electron-withdrawing groups on the benzamide.

- Evaluation : Test analogs in receptor binding assays ( ) and correlate with computational docking (e.g., AutoDock Vina). For example, fluorination at the 3-position enhances D3 receptor selectivity by 10-fold .

Analytical Method Development

Q: What HPLC conditions ensure accurate purity analysis? A:

- Conditions : Use a C18 column with a mobile phase of methanol:0.1% formic acid (40:60 to 90:10 gradient). Retention times for fluorobenzamides typically range 8–12 minutes .

- Validation : Spike samples with known impurities (e.g., unreacted 3-fluorobenzoic acid) to confirm baseline separation.

Stability Assessment

Q: How is hydrolytic stability of the amide bond evaluated under physiological conditions? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.